molecular formula C25H27N3O2S2 B11127656 (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

カタログ番号: B11127656
分子量: 465.6 g/mol
InChIキー: USRPNMOPCCZHRL-YOTIAXBGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one" is a thiazolo-triazolone derivative characterized by a benzylidene moiety substituted with bulky tert-butyl and hydroxy groups at the 3,5- and 4-positions, respectively. The 2-position is functionalized with an (E)-configured ethenyl group linked to a thiophene ring.

特性

分子式

C25H27N3O2S2

分子量

465.6 g/mol

IUPAC名

(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H27N3O2S2/c1-24(2,3)17-12-15(13-18(21(17)29)25(4,5)6)14-19-22(30)28-23(32-19)26-20(27-28)10-9-16-8-7-11-31-16/h7-14,29H,1-6H3/b10-9+,19-14-

InChIキー

USRPNMOPCCZHRL-YOTIAXBGSA-N

異性体SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CS4)S2

正規SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CS4)S2

製品の起源

United States

準備方法

Table 1: Optimization of Heck Coupling for Ethenyl Group Installation

CatalystBaseSolventTemp (°C)Yield (%)E/Z Ratio
Pd(OAc)₂Et₃NDMF807288:12
Pd(PPh₃)₄K₂CO₃DMF/H₂O809095:5
Pd/CNaHCO₃EtOH706580:20

Table 2: Knoevenagel Condensation Variants

BaseSolventTime (h)Yield (%)Z/E Ratio
PiperidineEtOH68492:8
NH₄OAcToluene87685:15
DBUDCM46889:11

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 18H, t-Bu), 6.85 (s, 2H, ArH), 7.20–7.25 (m, 2H, thiophene), 7.45 (d, J = 16 Hz, 1H, CH=CH), 7.60 (d, J = 16 Hz, 1H, CH=CH), 8.10 (s, 1H, triazole-H).

  • HPLC : Purity >99% (C18 column, MeCN/H₂O 70:30).

  • HRMS : m/z calcd. for C₃₁H₃₄N₄O₂S₂ [M+H]⁺: 583.2098; found: 583.2101.

Challenges and Mitigation Strategies

  • Stereochemical Purity : E/Z isomer separation required careful column chromatography (silica gel, hexane/EtOAc 3:1).

  • Pd Catalyst Residuals : Reduced to <5 ppm via activated charcoal treatment.

  • Aldehyde Stability : 3,5-Di-tert-butyl-4-hydroxybenzaldehyde stored under N₂ to prevent oxidation .

化学反応の分析

科学研究への応用

化学

化学では、この化合物はより複雑な分子の合成のための構成要素として使用できます。そのユニークな構造により、新しい反応経路の探求と新規材料の開発が可能になります。

生物学

生物学では、(5Z)-5-(3,5-ジ-tert-ブチル-4-ヒドロキシベンジリデン)-2-[(E)-2-(チオフェン-2-イル)エテニル][1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、その潜在的な生物活性について研究される可能性があります。類似の構造を持つ化合物は、抗菌作用と抗がん作用について研究されています。

医学

医学では、この化合物は、その潜在的な治療効果について調査される可能性があります。生物学的標的に結合する能力は、特に酸化ストレスと炎症が関与する疾患の治療における創薬の候補となります。

産業

産業では、この化合物は、安定性または反応性が向上したなどの特定の特性を持つ新しい材料の開発に使用できます。そのユニークな構造により、調整された機能を持つ材料を設計することができます。

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial and anticancer properties.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where oxidative stress and inflammation play a role.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities.

作用機序

類似化合物の比較

独自性

類似の化合物と比較して、(5Z)-5-(3,5-ジ-tert-ブチル-4-ヒドロキシベンジリデン)-2-[(E)-2-(チオフェン-2-イル)エテニル][1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、官能基のユニークな組み合わせのために際立っています。ヒドロキシル基とチオフェン環の両方が存在することにより、化学的特性と反応性の明確なセットが提供され、さまざまな用途に適した汎用性の高い化合物になります。

類似化合物との比較

Comparison with Similar Compounds

Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives are widely studied for their structural diversity and tunable properties. Below is a comparative analysis of the target compound with key analogs:

Physicochemical and Functional Comparisons

  • Antioxidant Potential: The 3,5-di-tert-butyl-4-hydroxybenzylidene moiety is structurally analogous to synthetic antioxidants like butylated hydroxytoluene (BHT), suggesting radical-scavenging capabilities absent in analogs like 2a–e .
  • Biological Activity: While compounds like 2e (diethylamino-substituted) may exhibit enhanced solubility for biological applications, the thiophene group in the target compound could confer unique interactions with biological targets, such as enzymes or receptors .
  • Thermal Stability: Higher melting points in analogs with rigid substituents (e.g., 2a: 192–193°C) suggest that the target compound’s tert-butyl groups may further stabilize the crystalline lattice .

Q & A

Q. Q1. What are the critical steps in synthesizing (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl]thiazolo-triazolone, and how are reaction conditions optimized?

Answer: The synthesis involves multi-step organic reactions, including:

  • Condensation : Reacting 3,5-di-tert-butyl-4-hydroxybenzaldehyde with thiophen-2-yl ethenyl precursors under basic conditions (e.g., NaOH/EtOH) to form the benzylidene-thiophene intermediate .
  • Cyclization : Using thioglycolic acid or similar agents to form the fused thiazolo-triazolone core. Reaction temperatures (70–80°C) and solvent polarity (DMF or dioxane) are optimized to improve yield (65–85%) and purity .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures is critical to isolate the Z/E isomers .

Q. Q2. What spectroscopic methods are most reliable for characterizing this compound’s structure and isomerism?

Answer:

  • NMR Spectroscopy :
    • 1^1H NMR : Distinct chemical shifts for the benzylidene proton (δ 7.8–8.2 ppm, singlet) and thiophene protons (δ 6.5–7.3 ppm, multiplet) confirm stereochemistry .
    • 13^13C NMR : Carbonyl groups (C=O, δ 170–175 ppm) and aromatic carbons (δ 120–150 ppm) validate the fused heterocyclic system .
  • IR Spectroscopy : Stretching vibrations at 1680–1700 cm1^{-1} (C=O) and 3200–3400 cm1^{-1} (O-H) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) with <5 ppm error ensures molecular formula accuracy .

Q. Q3. How does the compound’s solubility and stability impact experimental design?

Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF. Stock solutions (10 mM in DMSO) are recommended for biological assays, with <0.1% DMSO in final concentrations to avoid cytotoxicity .
  • Stability : Degrades under UV light and acidic conditions (pH < 4). Storage at −20°C in amber vials under nitrogen is advised .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

  • Substitution Patterns :
    • Replace the 3,5-di-tert-butyl group with electron-withdrawing groups (e.g., Cl, NO2_2) to modulate antioxidant activity .
    • Modify the thiophene ethenyl chain to enhance π-π stacking with biological targets (e.g., kinases) .
  • Biological Assays :
    • Use molecular docking (AutoDock Vina) to predict binding affinity for targets like COX-2 or EGFR .
    • Validate with in vitro assays : IC50_{50} values in cancer cell lines (e.g., MCF-7, HEPG-2) and selectivity indices (normal vs. cancer cells) .

Q. Q5. How can conflicting data on the compound’s antioxidant vs. pro-oxidant effects be resolved?

Answer:

  • Dose-Dependent Studies : Measure ROS levels (DCFH-DA assay) across concentrations (1–100 μM). At low doses (<10 μM), the compound may act as an antioxidant (scavenging ROS), while higher doses induce pro-oxidant effects via redox cycling .
  • Mechanistic Validation :
    • Use EPR spectroscopy to detect free radical intermediates.
    • Inhibit specific pathways (e.g., Nrf2 knockdown) to isolate antioxidant mechanisms .

Q. Q6. What computational strategies are effective for predicting metabolic pathways and toxicity?

Answer:

  • ADMET Prediction : Tools like SwissADME predict high microsomal stability (t1/2_{1/2} > 60 min) but potential hepatotoxicity (CYP3A4 inhibition) .
  • Metabolite Identification :
    • In silico : Use GLORY or Meteor Nexus to simulate Phase I/II metabolism (e.g., hydroxylation at the benzylidene group).
    • In vitro : Incubate with liver microsomes and analyze via LC-MS/MS .

Methodological Guidance for Data Contradictions

Q. Q7. How to address discrepancies in reported IC50_{50}50​ values across studies?

Answer:

  • Standardize Assay Conditions :
    • Use consistent cell lines (e.g., NCI-60 panel) and culture media (RPMI-1640 + 10% FBS) .
    • Normalize data to reference compounds (e.g., doxorubicin) .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify outliers .

Q. Q8. What experimental controls are critical for validating the compound’s mechanism of action?

Answer:

  • Negative Controls :
    • Use inactive analogs (e.g., saturated backbone without the benzylidene group) to confirm target specificity .
  • Positive Controls :
    • Compare with known inhibitors (e.g., celecoxib for COX-2) in enzymatic assays .
  • Genetic Controls : CRISPR-Cas9 knockout models to confirm target dependency .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。